N-(4-(2-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide
Description
N-(4-(2-(4-((1,6-Dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide is a synthetic acetamide derivative featuring a 1,2-dihydropyridin-2-one (dihydropyridinone) core linked to a piperidine ring via an ether bond. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors associated with inflammation, pain, or microbial activity .
Properties
IUPAC Name |
N-[4-[2-[4-(1,2-dimethyl-6-oxopyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-15-12-20(14-21(27)24(15)3)29-19-8-10-25(11-9-19)22(28)13-17-4-6-18(7-5-17)23-16(2)26/h4-7,12,14,19H,8-11,13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKHDPUWVDZPJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)CC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Piperidine Ring Formation: The piperidine ring can be synthesized via the reduction of pyridine derivatives or through cyclization reactions involving amines and dihaloalkanes.
Coupling Reactions: The pyridine and piperidine rings are coupled through etherification or amide bond formation, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Final Acetamide Formation:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products:
Oxidation Products: N-oxides of the pyridine ring.
Reduction Products: Alcohols or amines derived from the carbonyl groups.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-(2-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It could influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on its specific binding interactions.
Comparison with Similar Compounds
Structural Analogs and Their Properties
Functional Group Impact on Activity
- Dihydropyridinone vs. Pyridazinyl/Pyrimidinone: The target’s dihydropyridinone core may offer distinct electronic properties compared to pyridazinyl () or dihydropyrimidinone () systems, affecting binding to biological targets.
- Piperidinyloxy vs. Thioether/Phenoxy: The piperidinyloxy group in the target compound could enhance solubility compared to thioether () or phenoxy () linkages, which are more lipophilic.
Pharmacological Insights
- Compound : Demonstrates local anesthetic activity via sodium channel modulation, suggesting that the target’s acetamide-piperidine moiety may share similar mechanisms .
- Compound: The dihydropyrimidinone-thioether structure highlights the role of sulfur in altering metabolic stability, a factor absent in the oxygen-rich target compound .
Biological Activity
N-(4-(2-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide is a complex compound with significant potential in pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a piperidine ring linked to a dihydropyridine moiety, which contributes to its biological properties. The molecular formula is C₁₈H₂₃N₃O₃, and it has a molecular weight of approximately 325.39 g/mol. The structure can be analyzed for its functional groups that may influence its pharmacological activity.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Receptor Binding : Many derivatives exhibit affinity for neurotransmitter receptors, including dopamine and serotonin receptors, which are crucial in neuropharmacology.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
Anticancer Activity
Several studies have demonstrated the anticancer potential of related compounds. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HCT 116 (Colon Cancer) | 4.36 | Inhibition of CDK2 |
| Compound B | MCF7 (Breast Cancer) | 18.76 | Apoptosis induction |
These findings suggest that this compound could exhibit similar anticancer properties by targeting cell cycle regulation pathways.
Antimicrobial Activity
The compound's structural features may confer antimicrobial properties. Related compounds have shown effectiveness against various bacteria and fungi:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Significant |
| Candida albicans | Potent |
These results indicate the potential for developing this compound as an antimicrobial agent.
Case Studies and Research Findings
Case Study 1: Neuropharmacological Effects
A study focused on the neuropharmacological effects of similar piperidine derivatives showed promise in treating anxiety and depression by modulating neurotransmitter levels. The study highlighted the importance of the dihydropyridine moiety in enhancing receptor binding affinity.
Case Study 2: Anticancer Screening
In vitro screening of related compounds revealed strong anticancer activity against multiple cancer cell lines, suggesting that modifications in the side chains could enhance bioactivity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
